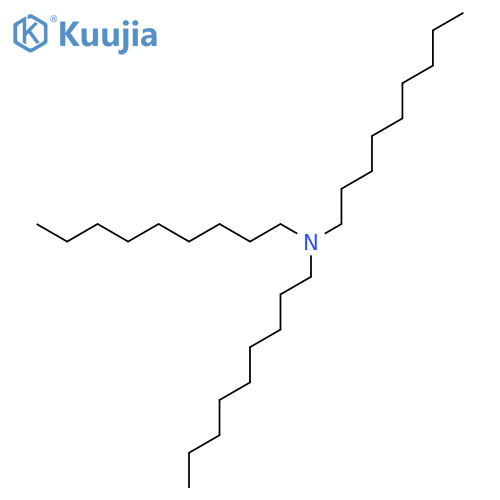Cas no 2044-22-6 (Trinonylamine)

Trinonylamine structure
商品名:Trinonylamine
Trinonylamine 化学的及び物理的性質
名前と識別子
-
- 1-Nonanamine,N,N-dinonyl-
- Trinonylamine
- N,N-di(nonyl)nonan-1-amine
- Amines,tri-C8-10-alkyl
- Tri-n-nonylamin
- TRI-N-NONYLAMINE
- Trinonylamin
- trinonyl-amine
- T72050
- 1-Nonanamine, N,N-dinonyl-
- N, N-di(nonyl)nonan-1-amine
- BS-21890
- DTXSID20880447
- FT-0655875
- 2044-22-6
- N,N-Dinonyl-1-nonanamine
- CS-0213234
- NS00061338
- T1826
- SCHEMBL36450
- MFCD00053817
- ZQJAONQEOXOVNR-UHFFFAOYSA-N
-
- MDL: MFCD00053817
- インチ: InChI=1S/C27H57N/c1-4-7-10-13-16-19-22-25-28(26-23-20-17-14-11-8-5-2)27-24-21-18-15-12-9-6-3/h4-27H2,1-3H3
- InChIKey: ZQJAONQEOXOVNR-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCN(CCCCCCCCC)CCCCCCCCC
計算された属性
- せいみつぶんしりょう: 395.44900
- どういたいしつりょう: 395.449
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 28
- 回転可能化学結合数: 24
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 3.2A^2
- 疎水性パラメータ計算基準値(XlogP): 12.1
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0,81 g/cm3
- ゆうかいてん: 35.75°C (estimate)
- ふってん: 270°C/1mmHg(lit.)
- フラッシュポイント: 206.9±17.0 °C
- 屈折率: 1.4500 to 1.4540
- PSA: 3.24000
- LogP: 9.54020
- ようかいせい: 未確定
- じょうきあつ: 0.0±1.2 mmHg at 25°C
Trinonylamine セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:UN 2735
- 危険カテゴリコード: 34
- セキュリティの説明: S26; S36/37/39
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
- リスク用語:R34
Trinonylamine 税関データ
- 税関コード:2921199090
- 税関データ:
中国税関コード:
2921199090概要:
2921199090他の無環モノアミン及びその誘導体及び塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2921199090他の無環モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
Trinonylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T219550-5g |
Trinonylamine |
2044-22-6 | 5g |
$ 1240.00 | 2022-06-03 | ||
| TRC | T219550-2.5g |
Trinonylamine |
2044-22-6 | 2.5g |
$ 620.00 | 2022-06-03 | ||
| A2B Chem LLC | AB05410-25g |
Trinonylamine |
2044-22-6 | 96% | 25g |
$641.00 | 2024-04-20 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB30071-1g |
Trinonylamine |
2044-22-6 | 97% | 1g |
0.00 | 2022-04-26 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB30071-1g |
Trinonylamine |
2044-22-6 | 97% | 1g |
0.00 | 2021-07-09 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-476464-5 ml |
Trinonylamine, |
2044-22-6 | 5 ml |
¥3384.00 | 2023-09-05 | ||
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB30071-5g |
Trinonylamine |
2044-22-6 | 97% | 5g |
¥1558 | 2023-09-15 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB30071-5g |
Trinonylamine |
2044-22-6 | 97% | 5g |
¥1558 | 2023-09-15 | |
| A2B Chem LLC | AB05410-1g |
Trinonylamine |
2044-22-6 | 96% | 1g |
$52.00 | 2024-04-20 | |
| abcr | AB144416-5 ml |
Tri-n-nonylamine; . |
2044-22-6 | 5 ml |
€273.30 | 2024-04-18 |
Trinonylamine 関連文献
-
M. W. Desai,T. K. S. Murthy Analyst 1963 88 322
-
E. T. Borrows,B. M. C. Hargreaves,J. E. Page,J. C. L. Resuggan,F. A. Robinson J. Chem. Soc. 1947 197
2044-22-6 (Trinonylamine) 関連製品
- 112-75-4(N,N-Dimethyltetradecylamine)
- 124-28-7(N,N-Dimethyloctadecan-1-amine)
- 7378-99-6(dimethyl(octyl)amine)
- 1116-76-3(Trioctylamine)
- 1120-24-7(N,N-dimethyldecylamine)
- 4088-22-6(N-Methyldioctadecylamine)
- 112-69-6(N,N-Dimethylhexadecylamine)
- 4455-26-9(Methyldioctylamine)
- 10108-86-8(N,N,N-Trimethyloctan-1-aminium chloride)
- 626-67-5(1-METHYLPIPERIDINE)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2044-22-6)Trinonylamine

清らかである:99%
はかる:25g
価格 ($):742.0